molecular formula C10H11NO5 B1274352 2-(4-Methyl-2-nitrophenoxy)propanoic acid CAS No. 514801-24-2

2-(4-Methyl-2-nitrophenoxy)propanoic acid

Cat. No. B1274352
M. Wt: 225.2 g/mol
InChI Key: QWOCFVIACPYANN-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-nitrophenoxy)propanoic acid is a chemical compound that can be derived from the transformation of phenolic compounds in the presence of nitrous acid. The studies on related compounds, such as phenol and 4-nitrophenol, provide insights into the possible pathways and intermediates that might be involved in the formation of such a compound. The transformation of phenol with nitrous acid has been shown to produce intermediates like 2-nitrophenol and 4-nitrophenol, which are relevant to environmental chemistry and water treatment techniques .

Synthesis Analysis

The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanoic acid could potentially involve nitration reactions similar to those studied in the kinetic analysis of phenol nitration with nitrous acid . The nitration process is initiated by HNO2 and can lead to the formation of nitrophenol intermediates. Although the exact synthesis route for 2-(4-Methyl-2-nitrophenoxy)propanoic acid is not detailed in the provided papers, understanding the reactivity of phenolic compounds with nitrous acid can shed light on the potential synthetic pathways.

Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-2-nitrophenoxy)propanoic acid would include a nitro group and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an ether linkage. The presence of electron-withdrawing nitro groups can significantly affect the electronic structure of the phenyl ring and influence the reactivity of the compound. The studies on the photochemistry of p-nitroacetophenone in 2-propanol suggest that nitro compounds can undergo reduction and other photochemical reactions, which could be relevant to the behavior of the nitro group in 2-(4-Methyl-2-nitrophenoxy)propanoic acid .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-(4-Methyl-2-nitrophenoxy)propanoic acid can be inferred from the kinetic study of the phenolysis of bis(4-nitrophenyl) carbonate and related compounds . These studies indicate that the presence of a nitro group can affect the rate and mechanism of reactions, such as the formation of anionic tetrahedral intermediates and the expulsion of nitrophenoxide. The reactivity of the nitro group and the influence of substituents on the phenyl ring are crucial factors in understanding the chemical reactions that 2-(4-Methyl-2-nitrophenoxy)propanoic acid might undergo .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-Methyl-2-nitrophenoxy)propanoic acid are not provided in the papers, the properties of related nitrophenol compounds can offer some predictions. The presence of the nitro group is likely to increase the acidity of the phenolic hydroxyl group, and the methyl substituent may slightly increase the hydrophobic character of the compound. The solubility, acidity, and reactivity of 2-(4-Methyl-2-nitrophenoxy)propanoic acid would be influenced by these functional groups, as well as by the overall molecular structure .

Scientific Research Applications

Chemical Synthesis and Compound Isolation

2-(4-Methyl-2-nitrophenoxy)propanoic acid and related compounds are explored in various chemical syntheses and isolation from natural sources. For instance, new phenolic compounds with structures similar to 2-(4-Methyl-2-nitrophenoxy)propanoic acid were isolated from the tender leaves of Eucommia ulmoides Oliv., showing modest anti-inflammatory activities (Ren et al., 2021). Another study demonstrated the synthesis of related compounds, emphasizing the methodological advancements in the synthesis of complex molecules (Zhang Dan-shen, 2009).

Analytical Method Development

Phenoxy herbicides, which include structures analogous to 2-(4-Methyl-2-nitrophenoxy)propanoic acid, have been the focus of analytical method development for environmental monitoring. A study described a sensitive method for determining phenoxy herbicides in water, highlighting the importance of derivatization and phase transfer catalysts for enhanced detection (Nuhu et al., 2012).

Biological and Environmental Interactions

Research on compounds structurally related to 2-(4-Methyl-2-nitrophenoxy)propanoic acid has also delved into their biological activities and environmental interactions. For example, derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid were synthesized and evaluated for their antimicrobial activities and molecular docking studies, indicating potential applications in microbial pathogen management (Nirmalan et al., 2016). Another study focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, revealing insights into the effects of molecular structure on chiral recognition and separation techniques, which is crucial for understanding the biological activity of chiral molecules (Jin et al., 2020).

Sorption and Environmental Fate

The environmental fate of phenoxy herbicides, sharing structural characteristics with 2-(4-Methyl-2-nitrophenoxy)propanoic acid, has been studied, particularly their sorption to soils and minerals. This research is critical for assessing the mobility and persistence of such compounds in the environment, informing risk assessment and management strategies (Werner et al., 2012).

properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6-3-4-9(8(5-6)11(14)15)16-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOCFVIACPYANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397390
Record name 2-(4-methyl-2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-2-nitrophenoxy)propanoic acid

CAS RN

514801-24-2
Record name 2-(4-methyl-2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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